4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC15862393
Molecular Formula: C7H12IN3
Molecular Weight: 265.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12IN3 |
|---|---|
| Molecular Weight | 265.09 g/mol |
| IUPAC Name | 4-iodo-5-methyl-2-propan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C7H12IN3/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,9H2,1-3H3 |
| Standard InChI Key | ANSCIIIYKUXYDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1I)N)C(C)C |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | 4-iodo-5-methyl-2-propan-2-ylpyrazol-3-amine |
| Molecular Formula | C₇H₁₂IN₃ |
| Molecular Weight | 265.09 g/mol |
| Canonical SMILES | CC1=NN(C(=C1I)N)C(C)C |
| InChI Key | ANSCIIIYKUXYDA-UHFFFAOYSA-N |
The planar pyrazole ring facilitates π-π stacking interactions, while the iodine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
Synthesis and Manufacturing
Halogenation of Pyrazole Precursors
The synthesis typically begins with N-isopropyl-3-methyl-1H-pyrazol-5-amine, which undergoes iodination at the 4-position. VulcanChem reports that halogenation protocols using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid yield the target compound. A representative pathway involves:
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Cyclization: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.
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Iodination: Electrophilic substitution using ICl at 0–5°C to introduce iodine selectively.
Patent-Derived Methodologies
A Chinese patent (CN111303035A) describes a related synthesis for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting techniques transferable to iodinated analogs . Key steps include:
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Diazotization: Treatment of 4-halo-pyrazole-3-amine with NaNO₂/HCl to form diazonium salts.
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Sandmeyer Reaction: Substitution using Cu₂O to introduce difluoromethyl groups .
While this patent focuses on brominated intermediates, analogous iodine substitution could employ KI or CuI catalysts under similar conditions.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Iodinating Agent | ICl in CH₃COOH | 72–78 |
| Temperature | 0–5°C | - |
| Catalyst | None | - |
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the isopropyl and methyl groups to optimize bioactivity.
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Catalytic Applications: Exploiting iodine’s role in Suzuki-Miyaura couplings for pharmaceutical intermediates.
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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